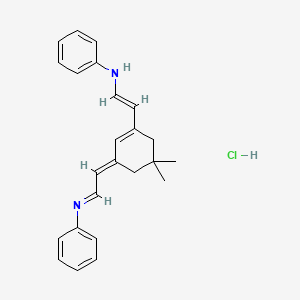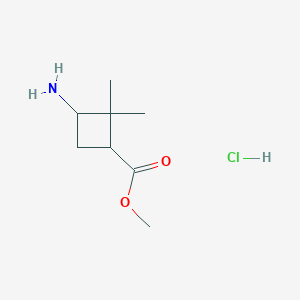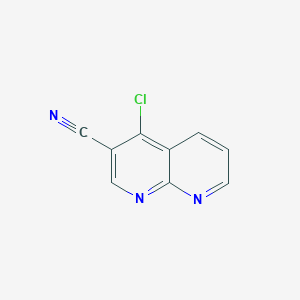
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The compound “Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate” likely has a specific molecular structure, but the exact details are not available in the sources retrieved.Scientific Research Applications
Oxidative Scission and Ring Opening
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is involved in chemical reactions that lead to oxidative scission and ring opening. For example, Graziano et al. (1996) demonstrated its reactivity with RuO4, leading to oxidative ring opening by regioselective scission of electron-rich bonds (Graziano et al., 1996).
Hydrolysis and Decarboxylation
The compound undergoes hydrolysis and subsequent decarboxylation under certain conditions. Ooms et al. (1977) treated ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with sodium hydroxide, leading to hydrolysis and decarboxylation, yielding various cyclobutanecarbonitriles (Ooms et al., 1977).
Polymerization Studies
This compound has also been used in polymerization studies. For instance, Drujon et al. (1993) synthesized various 1-bicyclobutanecarboxylate monomers, including ethyl 1-bicyclobutanecarboxylate, and studied their free radical polymerization, revealing behaviors similar to vinyl counterparts and highlighting their thermal stability and optical clarity (Drujon et al., 1993).
Structural Studies and Crystallography
The compound's structure has been analyzed in various studies. For example, Sarı et al. (2002) reported on the crystal structure of a related compound, providing insights into its molecular configuration and potential for biological activity (Sarı et al., 2002).
Synthesis of Novel Compounds
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is used in synthesizing novel compounds. Zhu et al. (2003) employed it in a phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, showcasing its utility in creating new molecular structures (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGWOWEVMVLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166555 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | |
CAS RN |
1408074-72-5 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)